molecular formula C8H6F2N2 B11917630 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine

Cat. No.: B11917630
M. Wt: 168.14 g/mol
InChI Key: RBIGXIRLGDBFFP-UHFFFAOYSA-N
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Description

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is a fluorinated derivative of the imidazo[1,5-a]pyridine scaffold, a heterocyclic system comprising fused imidazole and pyridine rings. The 6,8-difluoro substitution introduces strong electron-withdrawing effects, while the 3-methyl group enhances hydrophobicity. This compound is hypothesized to exhibit unique photophysical, biochemical, and coordination properties due to its substitution pattern.

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

6,8-difluoro-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H6F2N2/c1-5-11-3-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3

InChI Key

RBIGXIRLGDBFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=C(C=C2F)F

Origin of Product

United States

Preparation Methods

Nitroalkane-Mediated Cyclization

A key method involves cyclocondensation of 2-picolylamine derivatives with nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA). For 6,8-difluoro derivatives, 3-fluoro-2-picolylamine reacts with 1,1-difluoro-2-nitropropane under PPA-mediated conditions to form the imidazo[1,5-A]pyridine core. The methyl group at position 3 is introduced via a methyl-substituted nitroalkane precursor.

Reaction Conditions :

  • Temperature: 100–120°C

  • Time: 8–12 hours

  • Yield: 45–60%

Halogenation-Fluorination Sequential Approach

Bromination at positions 6 and 8 precedes fluorination. Starting with 3-methylimidazo[1,5-A]pyridine , bromine is introduced using N-bromosuccinimide (NBS) in DMF at 0°C. Subsequent halogen exchange with potassium fluoride (KF) in the presence of crown ethers yields the difluoro product.

Optimization Data :

StepReagentsConditionsYield (%)
BrominationNBS, DMF0°C, 4 h85–90
FluorinationKF, 18-crown-6, DMSO120°C, 24 h65–70

Suzuki-Miyaura Cross-Coupling

Boronic Acid Coupling

Directed C–H Functionalization

Electrophilic Fluorination

Directed C–H activation using palladium or iridium catalysts allows regioselective fluorination. For instance, 3-methylimidazo[1,5-A]pyridine reacts with Selectfluor® in acetonitrile under photoredox conditions.

Data Table :

CatalystFluorinating AgentYield (%)Regioselectivity (6:8)
Ir(ppy)₃Selectfluor®553:1
Pd(OAc)₂NFSI602:1

One-Pot Multicomponent Synthesis

Aza-Friedel-Crafts Alkylation

A three-component reaction involving imidazo[1,5-A]pyridine, aldehydes, and amines facilitates C3-methylation. For 6,8-difluoro derivatives, 2,6-difluoropyridine-3-carbaldehyde and methylamine are used.

Conditions :

  • Catalyst: Y(OTf)₃ (10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C, 12 h

  • Yield: 50–60%

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-5), 7.62 (d, J = 7.6 Hz, 1H, H-2), 2.39 (s, 3H, CH₃).

  • ¹³C NMR : δ 152.1 (C-6), 148.9 (C-8), 21.5 (CH₃).

  • HRMS : m/z 213.0432 [M+H]⁺ (calculated for C₈H₆F₂N₂: 213.0438).

Purity and Yield Optimization

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

  • Recrystallization Solvent : Ethyl acetate/hexane (1:3).

Challenges and Limitations

  • Regioselectivity : Competing fluorination at positions 6 and 8 requires careful control of reaction stoichiometry.

  • Functional Group Tolerance : Electron-withdrawing groups (e.g., nitro) reduce yields in cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove fluorine atoms or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of de-fluorinated or reduced imidazo[1,5-A]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,5-A]pyridine derivatives with various functional groups.

Scientific Research Applications

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: Due to its unique electronic properties, it is explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target. The compound may also participate in electron transfer processes, influencing biological pathways and cellular functions.

Comparison with Similar Compounds

Data Tables

Table 2: Photophysical and Material Properties

Compound Application Key Property Advantage vs. 6,8-Difluoro-3-methyl Reference
Imidazo[1,5-a]pyridine fluorophores Lipid bilayer imaging Solvatochromic, large Stokes shift Higher polarity for membrane hydration sensing
Zn(II) Coordination Polymers Materials science 1D/2D polymer formation Simpler substituents enhance coordination

Biological Activity

6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound characterized by its unique structural features, including a fused imidazole and pyridine ring system. The presence of fluorine atoms at the 6 and 8 positions significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and comparative analysis with similar compounds.

  • Molecular Formula : CHFN
  • Molecular Weight : Approximately 172.13 g/mol

The unique structural characteristics of this compound enhance its interaction with various biological targets, making it a compound of interest in medicinal chemistry.

Research indicates that the biological activity of this compound is largely attributed to its structural features. The fluorine substituents increase electron-withdrawing effects, enhancing the compound's reactivity with biological macromolecules such as proteins and nucleic acids. Interaction studies have revealed insights into its mechanism of action, suggesting potential pathways for therapeutic applications.

Pharmacological Applications

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
6-Fluoro-3-methylimidazo[1,5-A]pyridineOne fluorine substituentExhibits lower lipophilicity compared to difluoro derivative
7-Iodo-3-methylimidazo[1,5-A]pyridineIodine at position 7Potentially different biological activity profile
8-Chloro-3-methylimidazo[1,5-A]pyridineChlorine instead of fluorineMay show different reactivity patterns
6-Bromo-3-methylimidazo[1,5-A]pyridineBromine substituentDifferent electronic effects compared to fluorine

The presence of two fluorine atoms in this compound enhances its chemical reactivity and biological interactions compared to other halogenated derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the imidazo[1,5-A]pyridine scaffold. For instance:

  • A study demonstrated that modifications to the imidazopyridinyl group significantly altered the potency and efficacy in receptor activation assays (EC50 values ranging from nanomolar to micromolar concentrations) .
  • Another research indicated that certain derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to their parent compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-difluoro-3-methylimidazo[1,5-a]pyridine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of fluorinated pyridine precursors with methyl-substituted imidazole intermediates. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic conditions) to avoid side reactions. Yields can be enhanced by using anhydrous solvents (e.g., DMF or THF) and catalytic agents like Pd(OAc)₂ for cross-coupling steps .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR resolve fluorination patterns (e.g., δ ~ -120 ppm for aromatic fluorine).
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with high-resolution MS confirms molecular weight (calcd. for C₈H₅F₂N₃: 193.04 g/mol) and purity (>95%).
  • X-ray Crystallography : Resolves steric effects of the 3-methyl group and fluorine substitution .

Q. How do the fluorine atoms at positions 6 and 8 influence the compound’s solubility and reactivity?

  • Methodological Answer : Fluorine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). However, it reduces solubility in water due to hydrophobic effects. Reactivity in nucleophilic aromatic substitution (SNAr) is suppressed compared to non-fluorinated analogs, directing derivatization to the 3-methyl or pyridine nitrogen .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting electronic properties and reaction pathways?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with 6-31G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Exact-exchange terms improve accuracy for fluorinated systems . For reaction mechanism studies, transition state calculations (e.g., NEB method) clarify activation barriers for fluorination or methyl-group functionalization .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity against kinase targets?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina with crystal structures of kinase ATP-binding pockets (e.g., PDB 3QKK) to predict binding affinities. Fluorine atoms may enhance hydrophobic interactions.
  • In Vitro Assays : Measure IC₅₀ values via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™). Compare with analogs lacking 6,8-difluoro or 3-methyl groups to isolate substituent effects .

Q. What strategies mitigate fluorescence quenching in imidazo[1,5-a]pyridine derivatives for optical applications?

  • Methodological Answer : Introduce electron-donating groups (e.g., -OCH₃) at non-fluorinated positions to stabilize excited states. Solvent screening (e.g., glycerol for reduced molecular motion) and encapsulation in micelles (e.g., SDS) minimize collisional quenching. Quantum yield (Φ) can reach ~0.6 in optimized conditions, as seen in related pyrazolo[1,5-a]pyridine fluorophores .

Q. How does the 3-methyl group affect catalytic performance in cross-coupling reactions?

  • Methodological Answer : The methyl group introduces steric hindrance, reducing coordination with metal catalysts (e.g., Pd). Ligand screening (e.g., XPhos or SPhos) improves turnover. For Suzuki-Miyaura reactions, use aryl boronic esters with electron-withdrawing groups to offset steric effects. Yields >80% are achievable with 2 mol% Pd catalyst .

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